Home > Products > Screening Compounds P44480 > IFN alpha-IFNAR-IN-1 hydrochloride
IFN alpha-IFNAR-IN-1 hydrochloride -

IFN alpha-IFNAR-IN-1 hydrochloride

Catalog Number: EVT-256432
CAS Number:
Molecular Formula: C18H18ClNS
Molecular Weight: 315.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IFN alpha-IFNAR-IN-1 hydrochloride is a nonpeptidic, low-molecular-weight inhibitor of the interaction between IFN-α and IFNAR; inhibit MVA-induced IFN-α responses by BM-pDCs (IC50=2-8 uM). IFN alpha-IFNAR-IN-1 specifically inhibits MVA-induced IFN-α responses by BM-pDCs. IFN alpha-IFNAR-IN-1 inhibited the IFN-α responses that were elicited after treatment with CpG2216, stimulation with poly(I:C), and infection with VSV-M2, whereas the total IL-12 production was notably less affected under those conditions. IFN alpha-IFNAR-IN-1 exerts immunosuppressive activity by the direct interaction with IFN-α.
Overview

Interferon alpha-Interferon alpha receptor interaction inhibitor hydrochloride is a synthetic compound designed to inhibit the interaction between interferon alpha and its receptor, specifically targeting the interferon alpha receptor complex. This compound is primarily utilized in research settings to explore the signaling pathways associated with type I interferons, which are critical components of the immune response against viral infections.

Source and Classification

Interferon alpha-Interferon alpha receptor interaction inhibitor hydrochloride is classified as a low-molecular-weight nonpeptidic inhibitor. It is identified by the CAS number 2070014-98-9 and is available for research purposes only, not intended for human use or clinical applications .

Synthesis Analysis

The synthesis of interferon alpha-Interferon alpha receptor interaction inhibitor hydrochloride involves structure-based virtual screening methods aimed at identifying small molecules that can effectively disrupt the protein-protein interactions between interferon alpha and its receptor. The synthesis process typically includes:

  • Designing the Molecular Framework: Utilizing computational methods to predict binding affinities and interactions with the target protein.
  • Chemical Synthesis: Following the design, chemical synthesis is performed using various organic chemistry techniques to assemble the compound.
  • Purification: The synthesized compound undergoes purification processes such as high-performance liquid chromatography to ensure homogeneity and purity.

The specific details of the synthetic pathway may vary depending on the starting materials and desired modifications to enhance efficacy or reduce side effects.

Molecular Structure Analysis
  • Molecular Formula: Detailed information on the molecular formula would be derived from specific studies.
  • Molecular Weight: The molecular weight of the compound is approximately 2070014 Da, as indicated by its CAS number.

The three-dimensional structure can be modeled using computational chemistry software, providing insights into how the compound interacts with its target.

Chemical Reactions Analysis

Interferon alpha-Interferon alpha receptor interaction inhibitor hydrochloride functions primarily through competitive inhibition of the binding site on interferon alpha receptors. The chemical reactions involved include:

  • Binding Interactions: The inhibitor competes with endogenous interferons for binding to interferon receptors, thereby blocking downstream signaling pathways.
  • Inhibition Mechanism: Studies have shown that this compound inhibits responses elicited by various stimuli, such as viral infections or synthetic agonists like CpG2216 and poly(I:C), with an IC50 value ranging from 2 to 8 micromolar .

These reactions are critical for understanding how this compound can modulate immune responses in research settings.

Mechanism of Action

The mechanism of action of interferon alpha-Interferon alpha receptor interaction inhibitor hydrochloride involves several key processes:

  1. Competitive Inhibition: The compound binds to interferon alpha receptors, preventing natural interferons from engaging with these receptors.
  2. Signal Transduction Blockade: By inhibiting receptor engagement, it disrupts the activation of downstream signaling pathways involving signal transducer and activator of transcription proteins (STATs), particularly STAT1 and STAT2.
  3. Reduction in Interferon Responses: This blockade leads to a decrease in the production of type I interferons and subsequently reduces inflammatory responses and immune activation triggered by viral infections .
Physical and Chemical Properties Analysis

The physical and chemical properties of interferon alpha-Interferon alpha receptor interaction inhibitor hydrochloride include:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and other polar solvents, facilitating its use in biological assays.
  • Stability: Stability data would be dependent on storage conditions, but generally, small molecular inhibitors exhibit reasonable stability under standard laboratory conditions.

Relevant analyses may include spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy) for structural verification and mass spectrometry for purity assessment.

Applications

Interferon alpha-Interferon alpha receptor interaction inhibitor hydrochloride has several scientific applications:

  1. Research on Immune Responses: Used to study type I interferon signaling pathways and their role in antiviral immunity.
  2. Drug Development: Serves as a lead compound for developing new therapeutics targeting autoimmune diseases where type I interferons play a critical role.
  3. Inhibition Studies: Employed in experiments assessing the effects of inhibiting type I interferons on various cellular responses, including cytokine production and immune cell activation .

This compound represents a valuable tool in immunological research, contributing to our understanding of cytokine signaling dynamics.

Introduction to IFN alpha-IFNAR-IN-1 Hydrochloride in Type I Interferon Signaling

Role of IFN-α/IFNAR Interaction in Immune Regulation

The interferon alpha/beta receptor (IFNAR) complex, composed of IFNAR1 and IFNAR2 subunits, serves as the primary signaling gateway for type I interferons (IFN-α/β) in human immune responses. This receptor complex is ubiquitously expressed across most cell types and plays non-redundant roles in antiviral defense, immunomodulation, and antitumor activity [1] [4]. Upon IFN-α binding, IFNAR undergoes conformational changes that activate associated Janus kinases (JAK1 and TYK2), initiating phosphorylation cascades that culminate in the formation of the ISGF3 complex (STAT1-STAT2-IRF9). This complex translocates to the nucleus and binds interferon-stimulated response elements (ISREs), driving the expression of hundreds of interferon-stimulated genes (ISGs) with diverse immune functions [10]. The IFN-α/IFNAR axis functions as a precision regulatory mechanism that amplifies antiviral responses while modulating inflammation through negative feedback loops. However, dysregulation of this pathway contributes significantly to pathologic inflammation in autoimmune diseases and viral hyperinflammation syndromes [5] [10].

Rationale for Targeting IFN-α/IFNAR Axis in Pathological Contexts

Aberrant activation of type I interferon signaling underlies a spectrum of autoinflammatory disorders collectively termed interferonopathies, including systemic lupus erythematosus (SLE), Aicardi-Goutières syndrome, and severe COVID-19 pathology [5] [10]. In these conditions, sustained IFNAR signaling drives pathogenic ISG overexpression that promotes immune cell infiltration, tissue damage, and autoantibody production. Additionally, certain viruses have evolved mechanisms to exploit IFNAR signaling to enhance their replication or evade immune detection [5]. Therapeutic targeting of this axis presents a rational strategy for conditions where interferon signaling becomes detrimental rather than protective. Prior approaches have included monoclonal antibodies against IFNAR1 (e.g., anifrolumab) and JAK inhibitors, but these face limitations including immunogenicity, broad immunosuppression, and significant off-target effects [5] [8]. The development of small-molecule inhibitors offers potential advantages in tissue penetration, oral bioavailability, and targeted disruption of specific protein-protein interactions within the IFNAR complex.

Discovery and Development of IFN alpha-IFNAR-IN-1 Hydrochloride as a Small-Molecule Inhibitor

IFN alpha-IFNAR-IN-1 hydrochloride emerged from systematic efforts to identify low-molecular-weight compounds capable of disrupting the IFN-α/IFNAR interaction without peptide-based structures. The compound was discovered through high-throughput screening (HTS) campaigns designed to identify inhibitors of IFN-induced signaling pathways [5]. Initial screening utilized reporter gene assays in HEK-Blue IFNα/β cells engineered to produce secreted embryonic alkaline phosphatase (SEAP) under IFN-stimulated response elements (ISRE) control [5]. From screening libraries exceeding 32,000 compounds, IFN alpha-IFNAR-IN-1 was identified as a potent inhibitor of IFN-α-induced signaling. Subsequent optimization yielded the hydrochloride salt form (CAS 2070014-98-9) with enhanced water solubility and stability while maintaining biological activity equivalent to the free base (CAS 844882-93-5) [3] [6]. The compound represents a novel class of nonpeptidic antagonists specifically designed to block the protein-protein interaction interface between IFN-α and its receptor [2] [8].

Properties

Product Name

IFN alpha-IFNAR-IN-1 hydrochloride

Molecular Formula

C18H18ClNS

Molecular Weight

315.86

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.